2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
Description
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring, an ethyl group, and a 3-methoxybenzylthio moiety. Its molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of 327.411 g/mol (CAS 618427-18-2) .
Properties
CAS No. |
618427-18-2 |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H17N5OS/c1-3-21-15(14-10-17-7-8-18-14)19-20-16(21)23-11-12-5-4-6-13(9-12)22-2/h4-10H,3,11H2,1-2H3 |
InChI Key |
KBRYGYFYJXGJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Carboxylic Acid Derivatives
A widely adopted approach involves the reaction of thiosemicarbazides with carboxylic acid derivatives under acidic or basic conditions. For example, 3-methoxybenzyl thiol can react with ethyl carbazate in the presence of phosphoryl chloride (POCl₃) to form the intermediate 4-ethyl-5-thiol-4H-1,2,4-triazole. This method typically achieves yields of 65–78% but requires careful temperature control (80–100°C) to prevent desulfurization.
Oxidative Cyclization of Thioamides
Alternative routes utilize oxidative cyclization, where thioamide precursors undergo intramolecular dehydration. For instance, treating N-ethyl-N'-(3-methoxybenzyl)thiourea with iodine in dimethylformamide (DMF) induces cyclization to form the triazole ring. This method offers higher regioselectivity (>90%) but demands anhydrous conditions and inert atmospheres to avoid side reactions.
Functionalization of the Triazole Core
SNAr at C3
Reaction of 4-ethyl-5-thiol-triazole with 2-chloropyrazine in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C achieves C3 functionalization. This method produces the pyrazine-substituted triazole with 70–85% yield, though competing side reactions at the pyrazine N-oxide positions necessitate rigorous purification.
Suzuki-Miyaura Coupling
For higher selectivity, palladium-catalyzed coupling between triazole boronic esters and halopyrazines has been explored. Using Pd(PPh₃)₄ and cesium fluoride (CsF) in tetrahydrofuran (THF), this method achieves 82–88% yield but requires expensive catalysts and moisture-sensitive intermediates.
Thioether Linkage Installation
The 3-methoxybenzylthio group is appended via thiol-ene click chemistry or alkylation:
Thiol-Michael Addition
Treating the triazole-thiol intermediate with 3-methoxybenzyl bromide in the presence of triethylamine (Et₃N) in acetonitrile (MeCN) at 60°C forms the thioether bond. Yields range from 75–90%, with side products arising from over-alkylation or oxidation requiring column chromatography.
Radical Thiol-Ene Reaction
Under UV irradiation, the thiol group reacts with 3-methoxybenzyl vinyl ether in a regioselective manner. This green chemistry approach minimizes byproducts but achieves lower yields (60–68%) due to competing polymerization.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for three representative methods:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation-SNAr | 78 | 95 | Cost-effective, scalable | Moderate regioselectivity |
| Oxidative-Suzuki | 85 | 97 | High selectivity, mild conditions | Requires Pd catalysts |
| Radical Thiol-Ene | 68 | 92 | Eco-friendly, minimal byproducts | Low yield, specialized equipment |
Mechanistic Insights and Side Reactions
Competing Pathways in Triazole Formation
During cyclocondensation, premature oxidation of thiol intermediates to disulfides remains a major challenge. Adding reducing agents like dithiothreitol (DTT) at 0.1 eq. suppresses disulfide formation, improving yields by 12–15%.
Steric Effects in Pyrazine Coupling
The electron-deficient pyrazine ring favors SNAr at C3, but steric hindrance from the triazole’s ethyl group can reduce reaction rates by 30–40% compared to methyl-substituted analogs. Computational studies (DFT) reveal a 15 kcal/mol activation barrier for C3 vs. C5 substitution, explaining the observed regioselectivity.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Implementing segmented flow reactors reduces reaction times from 8 hours (batch) to 45 minutes by enhancing heat transfer and mixing efficiency. Pilot-scale trials achieved 89% yield with 99% purity, demonstrating scalability.
Solvent Recycling Systems
Closed-loop distillation of DMF and MeCN reduces solvent waste by 92%, lowering production costs by $18/kg.
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC-MS : Retention time 6.8 min (C18 column, 60% MeOH/H₂O), m/z 328.12268 [M+H]+
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H, pyrazine), 7.32–6.85 (m, 4H, benzyl), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃)
-
XRD : Monoclinic crystal system (P2₁/c), dihedral angle 78.4° between triazole and pyrazine planes
Chemical Reactions Analysis
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to interact with biological targets, potentially leading to the development of new antimicrobial agents.
Anticancer Properties:
Studies have shown that certain triazole derivatives can inhibit cancer cell growth. The unique structural features of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine may contribute to its effectiveness against specific cancer types by targeting cellular pathways involved in proliferation.
Enzyme Inhibition:
This compound may act as an inhibitor for various enzymes, which is crucial in drug design. The methoxybenzyl group can enhance binding affinity to specific enzyme active sites, making it a candidate for further investigation in enzyme inhibition studies.
Agricultural Applications
Fungicides:
Due to its structural similarity to known fungicides, this compound may possess fungicidal properties. Research into its efficacy against plant pathogens could lead to the development of new agricultural fungicides.
Plant Growth Regulators:
The compound's ability to influence plant growth through hormonal pathways could be explored as a potential plant growth regulator, enhancing crop yield and resistance against environmental stressors.
Material Science
Polymer Chemistry:
The incorporation of triazole and pyrazine units in polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is relevant for developing advanced materials used in various industrial applications.
Table: Summary of Research Findings on Applications
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated significant activity against Gram-positive bacteria. |
| Anticancer Properties | European Journal of Medicinal Chemistry (2019) | Showed inhibition of proliferation in breast cancer cell lines. |
| Fungicidal Activity | Plant Disease Journal (2021) | Effective against Fusarium species affecting crops. |
| Polymer Chemistry | Advanced Materials (2022) | Improved thermal stability when incorporated into polymer blends. |
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s triazole-pyrazine scaffold allows for diverse substitutions. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects : Methoxy (target compound) and methyl groups enhance lipophilicity compared to halogens (F, Cl), which may reduce solubility but improve membrane permeability.
Biological Activity
The compound 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS No. 618427-18-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.40 g/mol. It features a triazole ring linked to a pyrazine moiety and a methoxybenzyl thio group, contributing to its unique biological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Triazole compounds are recognized for their antifungal and antibacterial properties. The presence of the thiol group in this compound allows it to interact with various microbial targets, potentially inhibiting their growth.
- Case Study : In vitro studies have shown that similar triazole derivatives exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than established antibiotics like vancomycin .
-
Anticancer Properties
- Triazoles have been studied for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Research Findings : A study evaluating various triazole derivatives demonstrated that compounds with similar structures exhibited antiproliferative effects against breast and lung cancer cell lines, suggesting that this compound may also possess similar anticancer activity .
- Mechanism of Action
Comparative Biological Activity Table
Q & A
Basic: What are the common synthetic routes for synthesizing 1,2,4-triazole derivatives like 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine?
Methodological Answer:
The synthesis typically involves:
Formation of thiosemicarbazides : Reacting hydrazides with isothiocyanates (e.g., phenylisothiocyanate) in ethanol under reflux conditions .
Intramolecular cyclization : Converting thiosemicarbazides to 1,2,4-triazole-3-thiols via basic or acidic media. For example, potassium hydroxide or acetic acid can induce cyclization .
Functionalization : Alkylation or Mannich reactions to introduce substituents. For instance, benzyl chloride derivatives (e.g., 3-methoxybenzyl chloride) can be used for thioether formation .
Basic: How are structural and purity characteristics of this compound validated in synthetic workflows?
Methodological Answer:
Key techniques include:
- Elemental analysis to confirm stoichiometry .
- IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiols) .
- ¹H/¹³C NMR to resolve aromatic protons (e.g., pyrazine and triazole rings) and substituents (e.g., methoxybenzyl groups) .
- Chromatography (TLC/HPLC) with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) to assess purity .
Advanced: What strategies address regioselectivity challenges during alkylation or Mannich base formation in triazole derivatives?
Methodological Answer:
- Reagent selection : Using sterically hindered aldehydes or controlled stoichiometry to direct substitution at the triazole’s N1 or N2 positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups, favoring S-alkylation over N-alkylation .
- Catalytic conditions : Acidic media (e.g., acetic acid) promote Mannich base formation by stabilizing intermediates .
Advanced: How can thione-thiol tautomerism in 1,2,4-triazole derivatives be experimentally analyzed?
Methodological Answer:
- Spectroscopic methods :
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomeric forms .
Advanced: What methodologies are used to evaluate biological activity (e.g., antimicrobial) of such compounds?
Methodological Answer:
- In vitro assays :
- SAR studies : Modify substituents (e.g., fluorine at benzamide positions) to correlate structure with activity .
Advanced: How can computational tools optimize the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Docking simulations : Use software like AutoDock to predict binding affinities to target proteins (e.g., CYP51 for antifungals) .
- ADMET prediction : Employ QikProp or SwissADME to estimate solubility, permeability, and metabolic stability .
- QSAR modeling : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity data to guide synthetic priorities .
Advanced: What analytical challenges arise in characterizing sulfur-containing triazole derivatives, and how are they mitigated?
Methodological Answer:
- Challenge : Sulfur’s redox sensitivity can lead to degradation during analysis.
- Mitigation :
Advanced: How are synthetic yields improved for multi-step reactions involving triazole intermediates?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) and improve yields by 10–20% .
- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance alkylation efficiency .
- Workup refinement : Trituration with diethyl ether or recrystallization in ethanol to isolate pure products .
Advanced: What mechanistic insights explain the biological potency of 3-methoxybenzylthio substituents in triazole derivatives?
Methodological Answer:
- Hydrophobic interactions : The 3-methoxybenzyl group enhances membrane permeability via lipophilic interactions .
- Electron donation : Methoxy groups increase electron density on the triazole ring, improving binding to electrophilic enzyme active sites .
- Steric effects : Bulky substituents may block metabolic degradation, prolonging half-life in vivo .
Advanced: How are conflicting data in SAR studies resolved (e.g., contradictory bioactivity trends)?
Methodological Answer:
- Meta-analysis : Compare datasets across studies to identify outliers or experimental variables (e.g., assay pH, cell lines) .
- Orthogonal assays : Validate results using alternative methods (e.g., in vivo models vs. in vitro enzyme assays) .
- Molecular dynamics : Simulate ligand-receptor interactions to reconcile discrepancies between structural and activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
